5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula and a molecular weight of 359.15 g/mol. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group, contributing to its unique chemical properties and potential applications in various scientific fields. It is classified as an aromatic aldehyde and is primarily utilized as an intermediate in organic synthesis.
The synthesis of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:
In industrial settings, the synthesis may be optimized for large-scale production. Techniques such as continuous flow reactors and automated systems are often employed to enhance yield and purity while ensuring stringent quality control measures.
The molecular structure of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can be represented using various structural formulas:
C1=CC(=C(C=C1Br)C(=O)C2=CC(=CC=C2)C(F)(F)F)
The compound features:
These characteristics indicate its potential for various chemical interactions and solubility properties .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can undergo several chemical reactions:
The mechanism of action of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific biological targets, including enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration, which is crucial for its biological activity. This compound has been investigated for its potential role as an enzyme inhibitor or receptor ligand, particularly in drug development contexts .
The logP value (partition coefficient) is approximately 4.9, indicating significant lipophilicity, which is important for biological interactions and solubility in organic solvents .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has several scientific applications:
The synthesis of 5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 590360-00-2, C₁₅H₁₀BrF₃O₂) primarily follows a sequential functionalization strategy via Williamson etherification and halogenation. The canonical route begins with ortho-hydroxybenzaldehyde derivatives, where 5-bromosalicylaldehyde undergoes nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide under basic conditions. Key operational parameters include:
Table 1: Catalyst Screening for Etherification Step
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
None | N,N-Dimethylformamide | 85 | 8 | 72 |
K₂CO₃ | N,N-Dimethylformamide | 85 | 6 | 88 |
Cs₂CO₃ | Acetonitrile | 80 | 5 | 91 |
TBAB/K₂CO₃ | Toluene | 60 | 4 | 95 |
Critical challenges include minimizing aldehyde oxidation during bromination and suppressing dialkylation. Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (1:4 ratio), though recrystallization from ethanol-water mixtures provides industrial-scale practicality [1] [3].
Continuous-flow reactors address batch-mode limitations in synthesizing structurally related brominated trifluoromethyl aromatics, as demonstrated in patent CN109232399B:
Solvent and energy optimization significantly enhance the sustainability profile:
Table 2: Environmental Metrics for Solvent Systems
Solvent | Global Warming Potential (kg CO₂-eq) | Energy Use (MJ/kg) | Carcinogenic Toxicity (CTUh) |
---|---|---|---|
N,N-Dimethylformamide | 8.7 | 125 | 1.5 × 10⁻⁵ |
Acetonitrile | 3.1 | 98 | 7.2 × 10⁻⁶ |
CPME | 1.9 | 45 | 3.1 × 10⁻⁶ |
Abbreviation: CPME, Cyclopentyl methyl ether.
These innovations align with pharmaceutical industry demands for sustainable, high-volume production of complex intermediates like 5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, which serves as a critical precursor for antimicrobial agents targeting multidrug-resistant pathogens [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0